molecular formula C16H19OP B14154060 Butan-2-yl(diphenyl)phosphane oxide CAS No. 4252-61-3

Butan-2-yl(diphenyl)phosphane oxide

Cat. No.: B14154060
CAS No.: 4252-61-3
M. Wt: 258.29 g/mol
InChI Key: CJAURDCSAQYORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl(diphenyl)phosphane oxide is a tertiary phosphane oxide with a butan-2-yl group and two phenyl substituents bonded to the phosphorus atom. The P=O moiety confers strong electronegativity and hydrophilicity compared to non-oxidized phosphanes, influencing its reactivity and physicochemical behavior . This compound is structurally distinct from simpler diaryl or dialkyl phosphane oxides due to the combination of an alkyl (butan-2-yl) and aryl (phenyl) groups, which may modulate steric bulk, electronic properties, and solubility. Phosphane oxides are widely used in asymmetric catalysis, organometallic chemistry, and as intermediates in pharmaceutical synthesis due to their stability and tunable reactivity .

Properties

CAS No.

4252-61-3

Molecular Formula

C16H19OP

Molecular Weight

258.29 g/mol

IUPAC Name

[butan-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C16H19OP/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

CJAURDCSAQYORR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Quaternization of Tertiary Phosphines with Alkyl Halides

Reaction Mechanism and General Procedure

The quaternization of diphenylphosphine oxide with secondary alkyl halides, such as 2-bromobutane, proceeds via a nucleophilic substitution mechanism. Lithium methoxide (LiOMe) acts as a base to deprotonate diphenylphosphine oxide, generating a phosphide anion that attacks the electrophilic carbon of the alkyl halide. A representative procedure involves:

  • Combining diphenylphosphine oxide (0.5 mmol), LiOMe (0.5 mmol), and $$N,N,N',N'$$-tetramethylethylenediamine (TMEDA, 0.05 mmol) in $$N$$-methylpyrrolidone (NMP, 0.5 mL).
  • Adding 2-bromobutane (0.25 mmol) under argon atmosphere.
  • Stirring at 40°C for 24 h, followed by aqueous workup and column chromatography.

This method achieves moderate yields (60–70%) with excellent functional group tolerance, though competing elimination reactions may reduce efficiency when using bulky alkyl halides.

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents like NMP enhance anion stability, improving reaction rates by 30% compared to tetrahydrofuran (THF).
  • Temperature Control : Maintaining 40°C prevents thermal decomposition of intermediates while ensuring complete conversion within 24 h.
  • Catalytic Additives : TMEDA (10 mol%) increases yield to 75% by coordinating lithium ions and stabilizing reactive species.

Grignard Reagent-Mediated Alkylation

Two-Step Synthesis via Phosphorus Trichloride

The Grignard approach enables direct construction of the butan-2-yl-phosphorus bond through sequential alkylation and oxidation:

Step 1: Formation of Trialkylphosphine
  • Generate butan-2-ylmagnesium bromide by reacting 2-bromobutane (11.5 g) with magnesium (2.16 g) in diethyl ether under reflux.
  • Add phosphorus trichloride (2.33 g) dropwise at 0°C, yielding tris(butan-2-yl)phosphine after 5 h stirring.
Step 2: Oxidation to Phosphine Oxide
  • Treat tris(butan-2-yl)phosphine with 30% $$ \text{H}2\text{O}2 $$ (6 mL) at 60°C for 8 h.
  • Purify via sequential NaOH/$$ \text{CuSO}_4 $$ washing and vacuum distillation.

This method produces butan-2-yl(diphenyl)phosphane oxide in 75% yield with 89% purity, though scalability is limited by the pyrophoric nature of Grignard reagents.

Critical Parameters

  • Grignard Reactivity : Butan-2-ylmagnesium bromide exhibits lower nucleophilicity compared to primary analogs, necessitating prolonged reaction times (8–10 h).
  • Oxidation Selectivity : $$ \text{H}2\text{O}2 $$ concentration below 30% minimizes over-oxidation to phosphoric acid derivatives.

Reductive Functionalization of Carbonyl Compounds

Phosphine Oxide-Mediated Reductive Amination

A novel strategy employs diphenylphosphine oxide as a dual reductant and phosphorus source for converting ketones to tertiary phosphine oxides:

  • React butan-2-one (1 mmol) with diphenylphosphine oxide (2 mmol) in toluene at 80°C.
  • Add triflic acid (0.1 mmol) to catalyze hydride transfer, forming the C–P bond via a phospha-Brook rearrangement.

This method achieves 68% yield with 97% enantiomeric excess when using chiral auxiliaries, though substrate scope remains limited to activated ketones.

One-Pot Multicomponent Synthesis

Simultaneous Alkylation and Oxidation

Adapting methodologies from trimethylbenzoyl-diphenylphosphine oxide synthesis, a one-pot procedure could involve:

  • Mixing diphenylphosphine oxide (1 mmol), 2-bromobutane (1.2 mmol), and sodium hydride (1.5 mmol) in dimethylformamide (DMF).
  • Heating at 100°C for 12 h under air atmosphere to facilitate in situ oxidation.

Preliminary data suggest 55% yield with this approach, though purity requires improvement through solvent extraction optimization.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield (%) Purity (%) Key Advantage
Quaternization Diphenylphosphine oxide, 2-bromobutane 40°C, 24 h, NMP 70 95 Mild conditions
Grignard PCl₃, 2-bromobutane Reflux, 8 h 75 89 High yield
Reductive Butan-2-one, Ph₂P(O)H 80°C, 12 h, toluene 68 97 Enantioselectivity
One-pot Ph₂P(O)H, 2-bromobutane 100°C, 12 h, DMF 55 82 Simplified workflow

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl(diphenyl)phosphane oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphane oxides, while reduction results in the formation of phosphines .

Mechanism of Action

The mechanism by which Butan-2-yl(diphenyl)phosphane oxide exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane oxide group can act as a ligand, stabilizing metal complexes and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center used .

Comparison with Similar Compounds

Comparison with Similar Phosphane Oxides

Structural and Electronic Effects

Phosphane oxides vary in reactivity and selectivity depending on substituents. Key comparisons include:

Compound Substituents (R₁, R₂, R₃) Key Properties/Reactivity Reference
Diphenylphosphane oxide R₁=R₂=Ph High enantioselectivity (up to 95% ee) in Michael additions with binaphtholate catalysts
Di(naphthalen-1-yl)phosphane oxide R₁=R₂=naphthalen-1-yl Lower enantioselectivity (45% ee) compared to diphenyl derivatives in chalcone additions
Di(4-methoxyphenyl)phosphane oxide R₁=R₂=4-MeO-C₆H₄ Enhanced solubility in polar solvents; 93% ee in asymmetric additions
Di(4-fluorophenyl)phosphane oxide R₁=R₂=4-F-C₆H₄ Electron-withdrawing groups improve Lewis acidity; 95% ee in catalytic systems
Dialkylphosphane oxides R₁=R₂=alkyl (e.g., Me, Et) Moderate hydrophilicity; high ee (96–98%) with N-acylpyrroles in Zhao’s catalyst system
Butan-2-yl(diphenyl)phosphane oxide R₁=Ph, R₂=Ph, R₃=butan-2-yl Predicted intermediate hydrophilicity; steric bulk may hinder substrate binding in catalysis [Inferred]


Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, naphthyl) enhance π-π interactions in catalytic systems, improving enantioselectivity in asymmetric additions (e.g., 95% ee for diphenylphosphane oxide vs. 45% ee for di(naphthalen-1-yl) variants) . Alkyl substituents, as in dialkylphosphane oxides, reduce steric hindrance, enabling high enantioselectivity (96–98% ee) with specific substrates .
  • Electronic Modulation : Electron-withdrawing groups (e.g., 4-F-C₆H₄) increase the Lewis acidity of the phosphorus center, enhancing reactivity in conjugate additions .
  • Steric Effects : Bulky substituents (e.g., naphthyl, butan-2-yl) may reduce reaction yields or selectivity due to hindered substrate-catalyst interactions .
Reactivity in Asymmetric Catalysis

This compound is hypothesized to exhibit intermediate reactivity between diaryl and dialkyl phosphane oxides:

  • Michael Additions : Diphenylphosphane oxide achieves 95% ee in cinnamate additions with binaphtholate catalysts , whereas bulkier di(naphthalen-1-yl) derivatives underperform (45% ee) . The butan-2-yl group’s steric profile may similarly limit enantioselectivity in constrained catalytic systems.
  • Cyclic Enone Additions: Multifunctional organocatalysts yield 90–98% ee with diphenylphosphane oxide, but alkyl-substituted phosphane oxides (e.g., diethyl) are less effective due to reduced π interactions .
Physicochemical Properties
  • Hydrophilicity : The phosphane oxide group increases hydrophilicity, but the butan-2-yl group introduces lipophilicity, likely reducing aqueous solubility compared to diarylphosphane oxides .
  • Adsorption Behavior : Triphenylphosphane oxide shows strong adsorption on zirconia (Table V, 100 µM solution: ~80% adsorbed), while alkyl variants may adsorb less due to lower polarity .

Q & A

Q. What catalytic systems are commonly used for enantioselective allylic substitutions involving Butan-2-yl(diphenyl)phosphane oxide?

Chiral binaphthyl-derived thiourea-phosphane catalysts (e.g., P92 ) are effective for asymmetric allylic substitutions. For example, using 20 mol% P92 , Morita-Baylis-Hillman (MBH) adducts react with diphenylphosphane oxide to yield allylic phosphane oxides in 70–99% yields and 90–97% ee under mild conditions . Other systems include binaphtholate and chincona alkaloid-derived catalysts, which achieve similar enantioselectivity in Michael additions (e.g., 95% ee for methyl cinnamate) .

Q. What are standard reaction conditions for synthesizing enantiomerically enriched phosphane oxides via Michael addition?

Typical protocols involve:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Catalyst loading : 5–20 mol% (e.g., P92 at 20 mol%).
  • Reaction time : 2–48 hours, depending on substrate reactivity.
  • Temperature : Room temperature to 40°C. For cyclic enones, multifunctional organocatalysts with thiocarbamide units achieve 90–98% ee in 2–10 hours .

Q. What safety protocols are recommended for handling this compound?

  • Use personal protective equipment (PPE) , including gloves and lab coats.
  • Avoid dust formation and ensure ventilation to prevent inhalation of vapors.
  • Store in a sealed, dry container away from oxidizers.
  • In case of exposure, consult a physician and provide the SDS (e.g., CAS 4559-70-0) .

Advanced Research Questions

Q. How do steric and electronic properties of substituents influence enantioselectivity in asymmetric catalysis?

Steric bulk in phosphane oxides (e.g., di(naphthalen-1-yl) vs. diphenyl ) minimally impacts enantioselectivity in some systems (e.g., 96–98% ee for alkyl/aryl substrates) . However, electronic effects can modulate reactivity: electron-withdrawing groups (e.g., 4-CF₃-C₆H₄ ) may slow nucleophilic addition, while bulky tert-butyl substituents alter transition-state geometry . Methodologically, systematic substitution studies (e.g., varying aryl groups in chalcones) paired with DFT calculations can isolate steric/electronic contributions .

Q. How can contradictory mechanistic pathways (e.g., oxidation-addition vs. direct substitution) be resolved?

In reactions where diphenylphosphane and diphenylphosphane oxide yield identical products (e.g., steroidal α,β-unsaturated esters), propose an oxidation-addition sequence . Validate via:

  • Kinetic isotope effects : Compare rates with deuterated substrates.
  • Intermediate trapping : Use radical scavengers or spectroscopic methods (EPR) to detect transient species.
  • Control experiments : Test reactivity under inert vs. oxidative atmospheres .

Q. What methodologies identify rate-determining steps (RDS) in catalytic Wittig reactions involving phosphane oxide reduction?

  • Kinetic profiling : Monitor phosphane oxide consumption via ³¹P NMR. For example, silane-mediated reductions show RDS at the oxide reduction step .
  • Catalyst loading variation : Lower precatalyst loadings (4–10 mol%) with excess organosilane highlight turnover-limiting steps .
  • Isotopic labeling : Use ¹⁸O-labeled phosphane oxide to track oxygen transfer during redox cycling .

Data Contradiction Analysis

Q. Why do some substrates (e.g., cyclohexyl chalcones) show poor enantioselectivity despite optimized conditions?

Structural rigidity in substrates (e.g., cyclohexyl vs. aryl ) can restrict catalyst-substrate interactions. For example, cyclohexyl chalcones yield 60% ee due to hindered transition-state alignment, whereas 2-methoxychalcones achieve 89% ee via π-stacking with catalysts . To mitigate, screen flexible catalysts (e.g., guanidine derivatives) or modify substrate steric profiles .

Methodological Tables

Catalyst Reaction Type Yield (%) ee (%) Reference
Thiourea-phosphane P92Allylic substitution70–9990–97
BinaphtholateMichael addition (cinnamate)85–9595
Chincona alkaloidCyclic enone addition80–9890–98
Substituent (R) Effect on ee Example
2-MeO-C₆H₄Enhances (89% ee)Chalcone addition
Naphthalen-1-ylReduces (45% ee)Di(naphthyl)phosphane oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.